molecular formula C22H25N3O5S B2702992 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797285-85-8

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

カタログ番号: B2702992
CAS番号: 1797285-85-8
分子量: 443.52
InChIキー: WJBLYPLFNOZSPT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound features a complex polycyclic scaffold combining a pyrrolo[3,2,1-ij]quinoline core with a sulfonamide group at position 8 and a furan-3-carbonyl-substituted piperidinylmethyl moiety at position 1. The sulfonamide group enhances hydrogen-bonding capabilities, while the furan-3-carbonyl-piperidine substituent introduces steric bulk and electronic effects.

特性

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c26-20-2-1-16-11-19(12-17-5-9-25(20)21(16)17)31(28,29)23-13-15-3-7-24(8-4-15)22(27)18-6-10-30-14-18/h6,10-12,14-15,23H,1-5,7-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLYPLFNOZSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C(=O)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups which may confer diverse pharmacological properties.

Structural Characteristics

The compound's structure includes:

  • Furan ring : Known for its involvement in various biological activities.
  • Piperidine ring : Often associated with neuroactive properties.
  • Pyrroloquinoline core : Linked to various therapeutic effects.

The molecular formula is C21H20N2O5SC_{21}H_{20}N_{2}O_{5}S, with a molecular weight of 380.4 g/mol.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example:

  • Mechanism of Action : Many of these compounds act by inhibiting key proteins involved in cell proliferation and survival. They may target pathways such as the p53-MDM2 interaction, leading to apoptosis in cancer cells.

Antimicrobial Properties

The presence of the sulfonamide moiety suggests potential antimicrobial activity:

  • In Vitro Studies : Compounds with sulfonamide structures have demonstrated efficacy against various bacterial strains. The mechanism often involves inhibition of folate synthesis.

Neuroprotective Effects

The piperidine component may confer neuroprotective properties:

  • Potential Applications : Similar piperidine derivatives have been explored for treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameStructural FeaturesNotable Activities
N-(furan-3-carbonyl)piperidineContains furan and piperidinePotential neuroprotective effects
Coumarin derivativesContains chromene coreAnticancer properties
Pyridine-based compoundsIncludes nitrogen heterocyclesAntimicrobial activities

Case Study: Anticancer Activity of Related Compounds

A study focusing on pyrroloquinoline derivatives found that modifications at the 8-position significantly enhanced cytotoxicity against various cancer cell lines (e.g., A549 and MCF7). These findings suggest that the incorporation of the sulfonamide group could similarly enhance activity in N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide.

Future Directions for Research

Further investigation is warranted to elucidate the specific mechanisms of action for N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide. Suggested research avenues include:

  • In Vitro and In Vivo Studies : Assessing the compound's efficacy against specific cancer types and microbial strains.
  • Mechanistic Studies : Understanding how this compound interacts with biological targets at the molecular level.
  • Structure–Activity Relationship (SAR) Analysis : Identifying key structural features that enhance biological activity.

類似化合物との比較

Implications for Research and Development

  • Synthetic Strategies : Methods from (e.g., sulfonamide coupling) could be adapted for synthesizing the target compound .
  • Bioactivity Prediction: The lumping strategy () suggests that analogs with similar substituents (e.g., sulfonamide, piperidine) may share physicochemical properties, though minor changes (e.g., furan position) could drastically alter activity .
  • Unanswered Questions: Direct bioactivity data for the target compound are lacking.

Q & A

Basic: What synthetic routes and optimization strategies are recommended for this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrroloquinoline core followed by sulfonamide coupling and piperidine-furan conjugation. Key steps include:

  • Sulfonamide Formation: Reacting the pyrroloquinoline scaffold with sulfonyl chloride derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to introduce the sulfonamide group .
  • Piperidine-Furan Conjugation: Using carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the furan-3-carbonyl-piperidine moiety to the methylene bridge .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
    Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and catalytic additives (e.g., DMAP for acylation efficiency) .

Basic: How is the molecular structure confirmed experimentally?

Answer:
Structural validation employs:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify proton environments (e.g., sulfonamide NH at δ 10–12 ppm, furan carbonyl at ~160 ppm) and carbon backbone .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ ion matching theoretical mass within 2 ppm error) .
  • X-ray Powder Diffraction (XRPD): To assess crystallinity and polymorphic forms, particularly for salt derivatives (e.g., hydrochloride or mesylate salts) .

Basic: What in vitro assays are used for initial biological activity profiling?

Answer:

  • Kinase Inhibition Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization .
  • Cytotoxicity Testing: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Anti-inflammatory Activity: LPS-induced TNF-α/IL-6 ELISA in macrophages .
    Dose-response curves (0.1–100 µM) and controls (e.g., staurosporine for cytotoxicity) are critical for reproducibility .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from assay conditions or model systems. Strategies include:

  • Orthogonal Assays: Validate kinase inhibition via both radiometric (e.g., 32^{32}P-ATP) and fluorescence-based methods .
  • Cell Line Authentication: Use STR profiling to confirm genetic stability of cellular models .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Compare in vitro IC50_{50} with plasma exposure in rodent models to assess translatability .

Advanced: What methodologies determine the compound’s mechanism of action?

Answer:

  • X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases, GPCRs) to identify binding interactions (e.g., hydrogen bonds with catalytic lysine) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD_D, on/off rates) to purified targets .
  • CRISPR-Cas9 Knockout Models: Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications: Systematically alter the pyrroloquinoline (e.g., substituents at C-4) and piperidine-furan regions (e.g., furan vs. thiophene) .
  • Bioisosteric Replacement: Substitute sulfonamide with carbamate or urea to assess tolerance .
  • Functional Assays: Test analogs in biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays to correlate structure with potency/selectivity .

Advanced: What strategies improve solubility and stability for in vivo studies?

Answer:

  • Salt Formation: Prepare hydrochloride or phosphate salts to enhance aqueous solubility (confirmed by XRPD and DSC) .
  • Co-solvent Systems: Use cyclodextrin complexes or PEG-based formulations for intravenous administration .
  • Forced Degradation Studies: Expose the compound to heat, light, and humidity (ICH guidelines) to identify degradation pathways (HPLC-MS monitoring) .

Advanced: How to optimize pharmacokinetic properties for translation?

Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rodent) to measure half-life and identify CYP450-mediated oxidation .
  • Plasma Protein Binding: Use equilibrium dialysis to assess free fraction, critical for dose adjustment .
  • In Vivo PK Studies: Administer via IV/PO routes in rodents, with LC-MS/MS quantification of plasma/tissue concentrations .

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